2-N-(naphthalen-1-yl)pyridine-2,3-diamine
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Overview
Description
2-N-(naphthalen-1-yl)pyridine-2,3-diamine is an organic compound with the molecular formula C15H13N3 It is a derivative of pyridine and naphthalene, characterized by the presence of two amino groups attached to the pyridine ring and a naphthyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 1-naphthylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher reaction temperatures, and more efficient purification techniques such as column chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
2-N-(naphthalen-1-yl)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-N-(naphthalen-1-yl)pyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: A precursor in the synthesis of 2-N-(naphthalen-1-yl)pyridine-2,3-diamine.
1-Naphthylamine: Another precursor used in the synthesis.
2-N-ethyl-2-N-(naphthalen-1-yl)pyridine-2,3-diamine: A similar compound with an ethyl group instead of a hydrogen atom on the nitrogen.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring with two amino groups and a naphthyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-N-naphthalen-1-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C15H13N3/c16-13-8-4-10-17-15(13)18-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,16H2,(H,17,18) |
InChI Key |
QIOBHOPNRXUCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC=N3)N |
Origin of Product |
United States |
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